

Correlation of 11-Methyltridecanoic acid abundance with environmental parameters

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Compound of Interest

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The Influence of Environment on 11-Methyltridecanoic Acid Abundance in Bacteria

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bacterial Fatty Acid Adaptation

The composition of fatty acids in bacterial cell membranes is a dynamic landscape, intricately molded by the surrounding environment. Among these lipids, branched-chain fatty acids (BCFAs) play a pivotal role in maintaining membrane fluidity and integrity, especially in response to environmental stressors. This guide focuses on **11-methyltridecanoic acid**, a specific BCFA, and explores the correlation of its abundance with key environmental parameters. While direct quantitative data for **11-methyltridecanoic acid** is limited, we will draw comparisons from closely related BCFAs and well-studied bacterial models to provide a comprehensive overview of its likely behavior.

Environmental Impact on Branched-Chain Fatty Acid Profiles

Bacteria, particularly Gram-positive species like *Bacillus* and *Listeria*, are known to modulate the composition of their membrane BCFAs to adapt to changes in their environment.^[1] This adaptation, often referred to as homeoviscous adaptation, ensures the membrane remains in a fluid, functional state. The two primary environmental factors influencing BCFA profiles are temperature and pH.

Correlation with Temperature

In bacteria such as *Bacillus subtilis*, a decrease in growth temperature leads to significant shifts in the BCFA composition to counteract the membrane-rigidifying effects of cold.[2] This typically involves an increase in the proportion of anteiso-BCFAs, which have lower melting points than their iso-BCFA counterparts.[3] While specific data for **11-methyltridecanoic acid** is not available, the general trend observed for other BCFAs in *B. subtilis* is a decrease in iso-forms and an increase in anteiso-forms upon a temperature downshift.[3]

Table 1: Effect of Growth Temperature on the Relative Abundance of Major Branched-Chain Fatty Acids in *Bacillus subtilis*

Fatty Acid	Growth Temperature (°C)	Relative Abundance (%)
iso-C14:0 (12-Methyltridecanoic acid)	37	Data not consistently reported as a major BCFA in this context
15	Data not consistently reported as a major BCFA in this context	
iso-C15:0	37	~25
15	~5	
anteiso-C15:0	37	~45
15	~70	
iso-C16:0	37	~5
15	~2	
iso-C17:0	37	~10
15	~3	
anteiso-C17:0	37	~10
15	~15	

Note: Data are approximate percentages derived from published studies on *Bacillus subtilis* and are intended to illustrate general trends.[3]

Correlation with pH

Changes in extracellular pH also trigger adaptive responses in the membrane fatty acid composition of certain bacteria. *Listeria monocytogenes*, for instance, alters its BCFA profile to tolerate both acidic and alkaline conditions.[4][5] In response to alkaline stress, there is an increase in the proportion of BCFAs, particularly the anteiso forms.[4] Conversely, acidic conditions lead to a decrease in the relative abundance of anteiso-BCFAs.[4] The data for iso-C14:0 (12-methyltridecanoic acid), a close structural isomer of **11-methyltridecanoic acid**, shows a relative increase under acidic conditions compared to neutral pH, while its presence is reduced under alkaline conditions.[4]

Table 2: Effect of Growth pH on the Relative Abundance of Key Branched-Chain Fatty Acids in *Listeria monocytogenes*

Fatty Acid	Growth pH	Relative Abundance (%)
iso-C14:0 (12-Methyltridecanoic acid)	5.0	~4
7.0 (Control)	~2	
9.0	~1	
iso-C15:0	5.0	~30
7.0 (Control)	~25	
9.0	~20	
anteiso-C15:0	5.0	~35
7.0 (Control)	~50	
9.0	~55	
iso-C17:0	5.0	~5
7.0 (Control)	~8	
9.0	~7	
anteiso-C17:0	5.0	~20
7.0 (Control)	~15	
9.0	~17	

Note: Data are approximate percentages derived from published studies on *Listeria monocytogenes* and are intended to illustrate general trends.^[4]

Experimental Protocols

Accurate quantification of **11-methyltridecanoic acid** and other BCFAs requires standardized and rigorous experimental procedures. The following sections detail the common methodologies for fatty acid extraction and analysis from bacterial cultures.

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

1. Cell Harvesting and Washing:

- Grow bacterial cultures to the desired growth phase under specific environmental conditions (e.g., different temperatures or pH levels).
- Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
- Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual media components.

2. Saponification:

- To the cell pellet, add 1 mL of saponification reagent (e.g., 15% w/v NaOH in 50% v/v methanol).
- Vortex thoroughly and incubate in a water bath at 100°C for 30 minutes, vortexing every 10 minutes. This step lyses the cells and saponifies the lipids.

3. Methylation:

- Cool the tubes to room temperature.
- Add 2 mL of methylation reagent (e.g., 6 N HCl in methanol).
- Vortex and incubate in a water bath at 80°C for 10 minutes. This reaction converts the fatty acid salts to their volatile methyl esters.

4. Extraction:

- Rapidly cool the tubes.
- Add 1.25 mL of extraction solvent (e.g., a 1:1 mixture of methyl tert-butyl ether and hexane).
- Vortex for 10 minutes.

- Centrifuge at low speed (e.g., 500 x g for 5 minutes) to separate the phases.
- Transfer the upper organic phase containing the FAMES to a clean vial.

5. Base Wash:

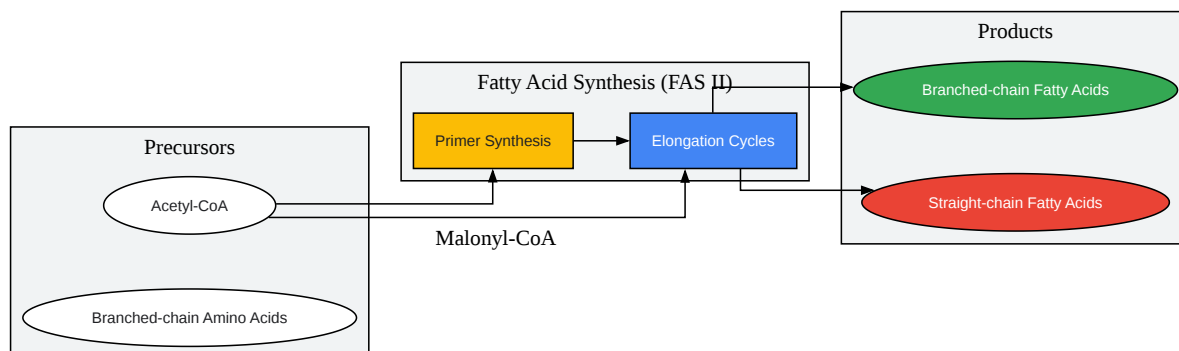
- Add 3 mL of a dilute base solution (e.g., 1.2% w/v NaOH) to the extracted FAMES.
- Vortex for 5 minutes and centrifuge to separate the phases.
- Transfer the upper organic phase to a new vial for analysis.

6. GC-MS Analysis:

- Analyze the FAMES using a gas chromatograph coupled with a mass spectrometer (GC-MS).
- Use an appropriate capillary column (e.g., a non-polar column like DB-5ms).
- The temperature program should be optimized to separate the different FAMES.
- Identify and quantify the peaks based on their retention times and mass spectra by comparing them to known standards.

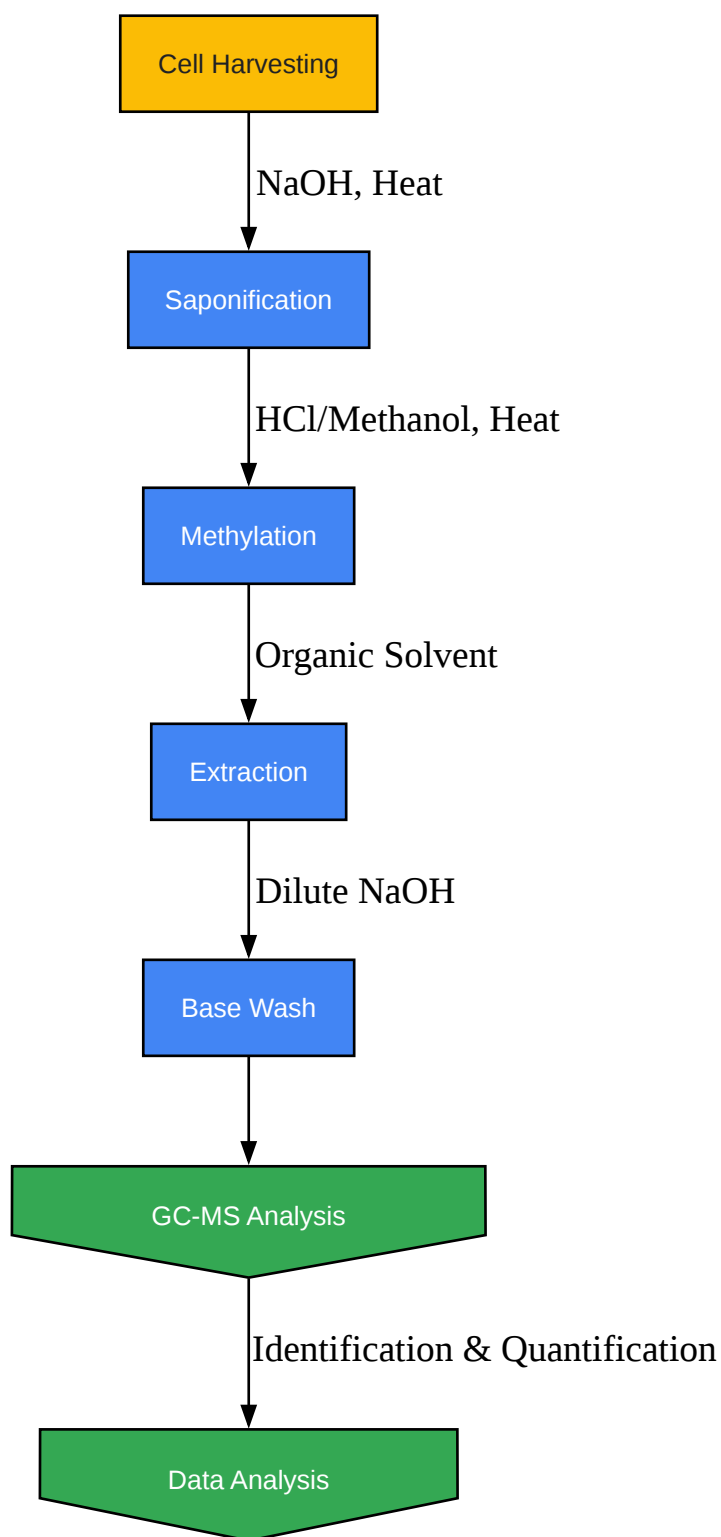
Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.



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Caption: Biosynthesis pathway of branched-chain fatty acids.



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Caption: Experimental workflow for FAME analysis.

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